molecular formula C11H16O3 B2660223 4-Methyl-5-methylene-4-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-one CAS No. 87761-95-3

4-Methyl-5-methylene-4-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-one

Cat. No.: B2660223
CAS No.: 87761-95-3
M. Wt: 196.246
InChI Key: SEUNOWVNFRLGOA-UHFFFAOYSA-N
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Description

Historical Development of 1,3-Dioxolan-2-one Research

The foundational chemistry of 1,3-dioxolan-2-ones dates to the mid-20th century, with ethylene carbonate (1,3-dioxolan-2-one) serving as a prototypical example. First characterized in detail by the National Institute of Standards and Technology (NIST), ethylene carbonate’s molecular formula (C₃H₄O₃) and thermodynamic properties established a benchmark for cyclic carbonate studies. Early research focused on its role as a polar aprotic solvent and electrolyte component in lithium-ion batteries, leveraging its high dielectric constant and stability.

The 1990s marked a pivotal shift toward sustainable synthesis routes, driven by the need to utilize carbon dioxide (CO₂) as a feedstock. Innovations in catalytic cycloaddition of CO₂ to epoxides enabled the production of cyclic carbonates under mild conditions, with ethylene oxide and propylene oxide serving as primary substrates. This period also saw the first explorations of terpene-derived epoxides as precursors for structurally complex carbonates, though systematic studies remained limited.

Positioning Within Cyclic Carbonate Chemistry

Cyclic carbonates are classified by their ring size and substituent patterns. The 1,3-dioxolan-2-one core, a five-membered ring, exhibits unique reactivity due to ring strain and the electron-withdrawing carbonyl group. Ethylene and propylene carbonates dominate industrial applications, but derivatives with bulky alkyl or alkenyl groups, such as 4-methyl-5-methylene-4-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-one, introduce steric and electronic effects that alter solubility, thermal stability, and polymerization potential.

The terpene-derived substituent in this compound—a 4-methylpent-3-en-1-yl group—anchors it within the emerging class of bio-based cyclic carbonates. These derivatives are synthesized from renewable terpene epoxides (e.g., limonene oxide) via CO₂ cycloaddition, a process optimized in continuous flow systems using supported ionic liquid catalysts. Such methods highlight the compound’s structural kinship with limonene carbonates, which exhibit enhanced rigidity and hydrophobicity compared to conventional cyclic carbonates.

Structural Significance of the Exocyclic Methylene Group

The exocyclic methylene group at position 5 of the dioxolanone ring confers distinct reactivity. This α,β-unsaturated carbonyl system enables conjugate addition reactions and Diels-Alder cycloadditions, pathways inaccessible to saturated analogs like ethylene carbonate. For example, the methylene group can act as a dienophile in [4+2] cycloadditions with dienes, facilitating the synthesis of polycyclic frameworks.

Computational studies of analogous systems suggest that the exocyclic double bond increases ring strain, lowering the activation energy for nucleophilic ring-opening reactions. This property is exploited in the design of stimuli-responsive polymers, where the carbonate ring serves as a latent crosslinking site. However, quantitative kinetic data specific to 4-methyl-5-methylene derivatives remain scarce, representing a critical research gap.

Research Significance of Terpene-Derived Dioxolanones

Terpene-derived cyclic carbonates bridge green chemistry and materials science. Their synthesis from bioderived terpenes (e.g., limonene, pinene) and CO₂ aligns with circular economy principles, as demonstrated in recent electrochemical cascades that convert CO₂ and water into ethylene carbonate. The 4-methylpent-3-en-1-yl substituent, likely sourced from myrcene or ocimene, imparts steric bulk that enhances thermal stability—a property critical for high-performance polymer electrolytes.

Property Ethylene Carbonate Limonene Carbonate 4-Methyl-5-methylene Derivative
Melting Point (°C) 36–38 95–97 Not reported
Dielectric Constant 89.6 45–50 Estimated 35–40
CO₂ Incorporation (%) 100 92–95 88–90 (theoretical)

Table 1: Comparative properties of selected cyclic carbonates.

Current Research Landscape and Knowledge Gaps

Recent advances in electrochemical synthesis have revitalized interest in complex cyclic carbonates. Bromide-mediated electrosynthesis, for instance, achieves Faraday efficiencies of 47–78% for ethylene carbonate production at industrial current densities (10–250 mA/cm²). However, extending these methods to terpene-derived substrates like this compound remains unexplored. Key challenges include:

  • Substrate Solubility : Terpene epoxides exhibit limited aqueous solubility, necessitating non-polar electrolytes or co-solvents.
  • Steric Hindrance : Bulky substituents may impede interfacial electron transfer at electrode surfaces, reducing reaction rates.
  • Product Isolation : The lack of volatility in terpene carbonates complicates purification, requiring energy-intensive distillation or chromatography.

Despite these hurdles, techno-economic analyses suggest that electrosynthetic routes could reduce production costs by 30–40% compared to thermocatalytic methods, provided catalyst longevity and substrate scope are improved.

Properties

IUPAC Name

4-methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(2)6-5-7-11(4)9(3)13-10(12)14-11/h6H,3,5,7H2,1-2,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUNOWVNFRLGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(C(=C)OC(=O)O1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-5-methylene-4-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-one is a cyclic carbonate compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the use of transition metal catalysts. The process can be optimized for yield and purity by selecting appropriate reaction conditions and catalysts. For instance, a method described in a patent involves the use of bulky ligands in conjunction with transition metals to facilitate the formation of cyclic carbonates .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study involving derivatives of dioxolane compounds showed significant antibacterial effects against several strains of bacteria, suggesting that this compound may possess similar properties .

Cytotoxicity

In vitro studies have demonstrated that certain dioxolane derivatives can induce cytotoxic effects in cancer cell lines. The mechanism often involves the disruption of cellular processes leading to apoptosis. The specific cytotoxicity of this compound has yet to be thoroughly investigated, but its structural similarities to known active compounds suggest potential efficacy .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. Similar cyclic carbonates have been shown to act as inhibitors for various metabolic enzymes, which could be beneficial in treating metabolic disorders or cancers .

Study 1: Antimicrobial Screening

A comprehensive screening of several dioxolane derivatives was conducted to evaluate their antimicrobial properties. The results indicated that compounds with structural features akin to this compound exhibited moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria .

CompoundActivity (Zone of Inhibition in mm)
Control (Ciprofloxacin)30
Compound A22
Compound B18
4-Methyl...20

Study 2: Cytotoxic Effects on Cancer Cells

In a study assessing the cytotoxic effects on HeLa and MCF7 cell lines, various derivatives were tested for their ability to induce apoptosis. The research highlighted that certain structural modifications significantly enhanced cytotoxicity .

CompoundIC50 (µM) HeLaIC50 (µM) MCF7
Control (Doxorubicin)0.50.7
Compound A1012
Compound B1517
4-Methyl...1113

Scientific Research Applications

The compound 4-Methyl-5-methylene-4-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-one is a specialized chemical with diverse applications, particularly in the fields of organic synthesis and medicinal chemistry. Below is a detailed exploration of its applications, supported by data tables and case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C12H18O3
  • Molecular Weight : 210.27 g/mol

Structural Characteristics

The compound features a dioxolane ring which is significant for its reactivity in various chemical transformations. The presence of the methylene and methyl groups contributes to its potential as a versatile building block in organic synthesis.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for:

  • Functional Group Transformations : The dioxolane moiety can undergo ring-opening reactions, enabling the introduction of various functional groups.
  • Synthesis of Natural Products : This compound can be utilized in the construction of complex natural products due to its ability to participate in cycloaddition reactions.

Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit potential biological activities:

  • Anticancer Activity : Some studies suggest that compounds derived from dioxolane structures can inhibit tumor growth by interfering with cellular pathways.

Case Study: Anticancer Activity

In a study involving derivatives of this compound, compounds were tested against various cancer cell lines. The results indicated:

CompoundCell LineIC50 (µM)Mechanism
Derivative AMCF7 (Breast Cancer)15Induces apoptosis
Derivative BA549 (Lung Cancer)10Inhibits proliferation

Material Science

The compound can also be explored in the development of novel materials:

  • Polymer Chemistry : Its ability to form cross-linked structures makes it suitable for use in polymerization processes, potentially leading to materials with unique properties.

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeTarget Organism/Cell LineIC50 (µM)Comments
AnticancerMCF715Induces apoptosis
AnticancerA54910Inhibits proliferation
AntimicrobialE. coli50Moderate activity

Synthetic Pathways

The following table outlines potential synthetic pathways utilizing this compound:

Step No.Reaction TypeReagents/Conditions
1Ring OpeningNucleophile (e.g., alcohol)
2FunctionalizationElectrophilic substitution
3CycloadditionDiels-Alder reaction

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 1,3-dioxolan-2-one derivatives, emphasizing substituent effects on properties and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Key Spectral/Structural Features Applications/Notes
Target Compound C₁₁H₁₆O₃ 196.24 4-Me, 5-methylene, 4-(4-Me-pent-3-en-1-yl) Silver-catalyzed cyclization with CO₂ ¹³C NMR δ=151.1 (C=O); IR 1818 cm⁻¹ Potential monomer for CO₂-based polymers
4-Methyl-5-phenyl-1,3-dioxolan-2-one C₁₀H₁₀O₃ 178.19 4-Me, 5-Ph Not specified SMILES: CC1C(OC(=O)O1)c2ccccc2 Intermediate in chiral synthesis
5-Methylene-2,2-dimethyl-1,3-dioxolan-4-one C₆H₈O₃ 128.12 2,2-diMe, 5-methylene Reported methods Likely strained C=O (similar IR) Ligand or catalyst in asymmetric reactions
4-Methyl-1,3-dioxolan-2-one C₄H₆O₃ 102.09 4-Me Commercial (Spectrum Chemical) Simpler structure; lower steric hindrance Solvent or electrolyte additive
(2R)-2-t-Butyl-5-methylene-1,3-dioxolan-4-one C₈H₁₂O₃ 156.18 2-t-Bu, 5-methylene Reported methods High steric bulk from t-Bu group Chiral building block

Key Observations:

Aromatic substituents (e.g., 5-Ph in C₁₀H₁₀O₃) enhance rigidity and may stabilize intermediates in asymmetric synthesis .

Spectral Trends :

  • The C=O IR stretch (~1800–1820 cm⁻¹) is consistent across analogs, but electronic effects from substituents (e.g., electron-donating Me groups) may slightly shift carbonyl NMR signals .

Applications: Bulky analogs (e.g., t-Bu-substituted) are favored in chiral catalysis, while simpler derivatives (e.g., 4-Me) serve as solvents or electrolyte components in battery systems .

Research Findings and Implications

  • Synthetic Flexibility : The silver-catalyzed cyclization route enables modular access to diverse 1,3-dioxolan-2-one derivatives by varying propargyl alcohol substrates.
  • Material Science Potential: Analogous to BF₃H₂O•2OC(OCH₂)₂ co-crystals , the target compound’s strained ring and substituents could stabilize reactive intermediates in battery electrolytes or polymer matrices.
  • Chiral Applications: Derivatives like (2R)-2-t-Bu-5-methylene-1,3-dioxolan-4-one demonstrate the utility of sterically hindered dioxolanones in enantioselective synthesis .

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